Vanzacaftor

Description

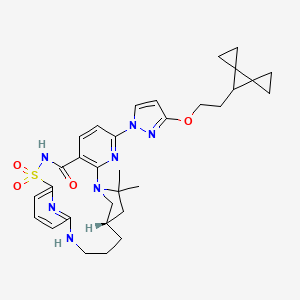

Structure

3D Structure

Properties

CAS No. |

2374124-49-7 |

|---|---|

Molecular Formula |

C32H39N7O4S |

Molecular Weight |

617.8 g/mol |

IUPAC Name |

(14S)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one |

InChI |

InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1 |

InChI Key |

VCSUIBJKYCVWNF-NRFANRHFSA-N |

Isomeric SMILES |

CC1(C[C@@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |

Canonical SMILES |

CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C |

Origin of Product |

United States |

Foundational & Exploratory

Vanzacaftor mechanism of action on CFTR protein

An In-depth Technical Guide on the Core Mechanism of Action of Vanzacaftor on the CFTR Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic, life-shortening disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an anion channel responsible for regulating the movement of chloride and bicarbonate ions across epithelial cell membranes.[2] The most prevalent mutation, occurring in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[3][4] This mutation results in the misfolding of the CFTR protein, leading to its recognition by cellular quality control mechanisms in the endoplasmic reticulum (ER) and subsequent premature degradation.[5] Consequently, there is a significant reduction in functional CFTR protein at the cell surface, causing ion and water transport imbalances that manifest as thick, sticky mucus in various organs, particularly the lungs.[3][6]

CFTR modulators are small molecules designed to correct the underlying protein defect.[7] Vanzacaftor (VX-121) is a novel, orally active CFTR corrector developed by Vertex Pharmaceuticals.[8][9] It is a key component of a next-generation, once-daily triple-combination therapy alongside another corrector, Tezacaftor, and a potentiator, Deutivacaftor.[8][10] This guide provides a detailed technical overview of Vanzacaftor's mechanism of action, supported by quantitative clinical data and key experimental methodologies used in its characterization.

Core Mechanism of Action: Synergistic Dual-Site Correction

Vanzacaftor functions as a CFTR corrector, specifically addressing the protein folding and trafficking defects associated with the F508del mutation.[3][11] Its efficacy is significantly enhanced when used in combination with Tezacaftor, as the two molecules act additively by binding to distinct sites on the F508del-CFTR protein.[10][12]

-

Vanzacaftor (Corrector): While a direct co-crystal structure is not yet publicly available, compelling evidence from functionally and structurally similar molecules like Elexacaftor suggests that Vanzacaftor acts as a Type III corrector.[5][13][14] This class of correctors is understood to bind directly to an allosteric site on the first nucleotide-binding domain (NBD1) of the CFTR protein.[5] The F508del mutation destabilizes NBD1; by binding to this domain, Vanzacaftor is believed to stabilize its conformation, a critical step in overcoming the primary folding defect.[5][13]

-

Tezacaftor (Corrector): Tezacaftor is classified as a Type I corrector.[5] It binds to a different site on the CFTR protein, primarily targeting the first transmembrane domain (TMD1) to stabilize the interface between NBD1 and the membrane-spanning domains.[2][5]

-

Synergistic Action: The F508del mutation disrupts the proper interaction between multiple CFTR domains, including NBD1 and TMD1.[13] The dual-site binding of Vanzacaftor at NBD1 and Tezacaftor at TMD1 provides a more comprehensive and robust correction of the F508del-CFTR folding defect than either agent could achieve alone.[5] This synergistic stabilization facilitates the protein's proper conformational maturation within the ER, allowing it to be processed through the Golgi apparatus and successfully trafficked to the cell surface.[2][10]

-

Role of Deutivacaftor (Potentiator): Once the corrected CFTR protein is installed at the cell membrane, the potentiator component, Deutivacaftor, increases the channel's open probability.[10][11] This action enhances the flow of chloride ions through the now-functional channels, further restoring CFTR function.[6]

Caption: Synergistic correction of F508del-CFTR by Vanzacaftor and Tezacaftor.

Quantitative Efficacy Data from Clinical Trials

The clinical development program for the Vanzacaftor/Tezacaftor/Deutivacaftor ("vanza triple") regimen has demonstrated its non-inferiority to the current standard of care, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta), in improving lung function and superiority in restoring CFTR function as measured by sweat chloride concentration.[15]

| Table 1: Phase 3 Efficacy Data (SKYLINE 102 & 103) - 24 Weeks [16] | | :--- | :--- | :--- | | Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | | Absolute Change from Baseline in ppFEV₁ | Non-inferior to control | (Control) | | LS Mean Difference (95% CI) | 0.2 (-0.7 to 1.1) in SKYLINE 1020.2 (-0.5 to 0.9) in SKYLINE 103 | | | Patients with Sweat Chloride < 60 mmol/L | 86% | 77% | | Patients with Sweat Chloride < 30 mmol/L (Carrier Level) | 31% | 23% |

| Table 2: Phase 2 Efficacy Data (F/F Genotype) - 29 Days [17] | | :--- | :--- | | Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor | | Mean Change from Baseline in ppFEV₁ (Percentage Points) | +15.9 | | Mean Change from Baseline in Sweat Chloride (mmol/L) | -45.5 |

Key Experimental Protocols

The characterization of CFTR correctors like Vanzacaftor relies on a combination of biochemical and functional assays to assess protein maturation and ion channel activity.[18]

Western Blotting for CFTR Maturation

This biochemical assay is used to visualize the extent to which a corrector can rescue the processing of F508del-CFTR from the ER to the Golgi, where it undergoes complex glycosylation.

-

Objective: To distinguish between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resident in the ER, and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi.[18][19]

-

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE) expressing F508del-CFTR are cultured. Cells are incubated with Vanzacaftor (typically at various concentrations) for 16-24 hours at 37°C to allow for correction.[1]

-

Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of total protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of the density of Band C to Band B (or total CFTR) is quantified to determine the correction efficiency. An increase in the Band C/Band B ratio indicates successful correction.[19]

-

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique is the gold standard for measuring ion transport across a polarized epithelial monolayer, providing a direct functional readout of CFTR channel activity.[18][20]

-

Objective: To measure the short-circuit current (Isc) generated by chloride secretion through CFTR channels at the apical membrane.

-

Methodology:

-

Cell Culture: Primary HBE cells from CF donors are grown on permeable filter supports until they form a polarized, high-resistance monolayer.[13]

-

Corrector Incubation: The cell monolayers are treated with Vanzacaftor (and Tezacaftor) for 24-48 hours prior to the assay.

-

Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological buffer solutions. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously measured.

-

Pharmacological Stimulation: A chloride gradient is established across the monolayer. The following reagents are added sequentially to stimulate and measure CFTR-specific current:

-

Amiloride: Added apically to block epithelial sodium channels (ENaC).

-

Forskolin (B1673556): Added to raise intracellular cAMP levels, thereby activating PKA and opening CFTR channels. An increase in Isc after forskolin addition reflects CFTR activity.

-

Potentiator (e.g., Deutivacaftor/Ivacaftor): Added to maximally activate the corrected CFTR channels on the surface.

-

CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is specific to CFTR. The magnitude of the inhibited current represents the total CFTR-mediated chloride transport.

-

-

Caption: General experimental workflow for assessing CFTR corrector efficacy.

Conclusion

Vanzacaftor represents a significant advancement in the development of CFTR modulators. Its mechanism of action, characterized by the synergistic, dual-site correction of F508del-CFTR in partnership with Tezacaftor, leads to a greater quantity of functional protein at the cell surface.[5][10] This enhanced correction, coupled with the action of the potentiator Deutivacaftor, translates into substantial improvements in CFTR function, as evidenced by superior reductions in sweat chloride levels in clinical trials. The data strongly support the potential of the Vanzacaftor-based triple therapy to set a new standard of care, offering the possibility of restoring CFTR function to near-normal levels for a large proportion of the cystic fibrosis population.[15]

References

- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is Vanzacaftor used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. alyftrekhcp.com [alyftrekhcp.com]

- 11. benchchem.com [benchchem.com]

- 12. alyftrek.com [alyftrek.com]

- 13. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 14. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 16. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety and efficacy of vanzacaftor-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 19. researchgate.net [researchgate.net]

- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Preclinical and In Vitro Profile of Vanzacaftor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of the triple-combination therapy ALYFTREK® (vanzacaftor/tezacaftor (B612225)/deutivacaftor), designed to address the underlying cause of cystic fibrosis (CF) in patients with at least one F508del mutation or other responsive mutations in the CFTR gene. This technical guide provides a comprehensive overview of the preclinical and in vitro data that underpin the therapeutic rationale for vanzacaftor, with a focus on its mechanism of action, efficacy in cellular models, and the experimental protocols used for its evaluation.

Mechanism of Action

Vanzacaftor functions as a CFTR corrector, specifically addressing the misfolding and trafficking defects of the CFTR protein caused by mutations like F508del. In conjunction with tezacaftor, another corrector, vanzacaftor facilitates the proper folding of the CFTR protein within the endoplasmic reticulum (ER).[1][2] This corrective action allows the mutant CFTR protein to bypass the ER's quality control system, which would otherwise target it for degradation.[1][2] By promoting its conformational maturation, vanzacaftor and tezacaftor work additively to increase the quantity of mature, functional CFTR protein that is trafficked to the cell surface.[1]

Once at the cell membrane, the potentiator component of the triple therapy, deutivacaftor (B606829), acts to increase the channel's open probability, thereby enhancing the transport of chloride ions across the cell membrane.[1][2] Vanzacaftor and tezacaftor bind to different sites on the CFTR protein, leading to a synergistic effect on protein processing and trafficking.[2]

In Vitro Efficacy

The efficacy of vanzacaftor has been evaluated in various in vitro models, primarily using human bronchial epithelial (HBE) cells derived from CF patients. These studies have consistently demonstrated the ability of vanzacaftor, as part of a triple combination regimen, to restore CFTR function.

CFTR Protein Maturation: Western Blot Analysis

Western blotting is a key technique used to assess the maturation of the CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. In vitro studies have shown that treatment with the combination of vanzacaftor and tezacaftor leads to a significant increase in the levels of Band C F508del-CFTR protein in HBE cells, indicating successful correction of the trafficking defect. While specific quantitative data for vanzacaftor alone is not publicly available, preclinical studies comparing vanzacaftor to the corrector elexacaftor (B607289) have indicated that vanzacaftor demonstrates greater potency and efficacy in enhancing the maturation of the F508del-CFTR protein.

Table 1: Quantitative Analysis of CFTR Protein Maturation

| Cell Line/Model | Treatment | Fold Increase in Band C CFTR (relative to vehicle control) | Reference |

| F508del-CFTR expressing FRT cells | S-VX-121 (vanzacaftor) | Appearance of Band C upon immunoblot | [3] |

| Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Vanzacaftor/Tezacaftor/Deutivacaftor | Data not publicly available |

CFTR Channel Function: Ussing Chamber Assays

Ussing chamber assays are the gold standard for measuring ion transport across epithelial tissues. In HBE cells from CF patients, the triple combination of vanzacaftor, tezacaftor, and deutivacaftor has been shown to significantly increase CFTR-mediated chloride transport. This is observed as a substantial increase in the forskolin-stimulated short-circuit current (Isc). While specific Isc values for vanzacaftor treatment are not detailed in the available public information, the overall functional restoration is significant and predictive of clinical benefit. Studies on the active enantiomer of vanzacaftor, S-VX-121, have shown a marked increase in transepithelial Cl- current in Fisher rat thyroid (FRT) cells expressing F508del CFTR.[3]

Table 2: Quantitative Analysis of CFTR-Mediated Chloride Transport

| Cell Line/Model | Treatment | Change in Short-Circuit Current (ΔIsc) (μA/cm²) | % of Wild-Type CFTR Function | Reference |

| F508del-CFTR expressing FRT cells | S-VX-121 (vanzacaftor) | Significant increase in ICl | Data not specified | [3] |

| Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Vanzacaftor/Tezacaftor/Deutivacaftor | Data not publicly available | Data not publicly available |

Experimental Protocols

Western Blot Analysis of CFTR Protein

Objective: To quantify the relative amounts of immature (Band B) and mature (Band C) CFTR protein in cell lysates.

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until fully differentiated. Cells are then treated with vanzacaftor, tezacaftor, and deutivacaftor or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage polyacrylamide gel (e.g., 6-8%).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for CFTR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the Band B and Band C signals is quantified using densitometry software. The ratio of Band C to Band B or the total amount of Band C is calculated to determine the extent of CFTR maturation.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

Objective: To measure the net ion transport, specifically CFTR-mediated chloride secretion, across a polarized epithelial cell monolayer.

Methodology:

-

Cell Culture: HBE cells are seeded at high density on permeable filter supports and cultured at an air-liquid interface to promote differentiation and polarization.

-

Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C, and gassed with 95% O2/5% CO2.

-

Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

-

Pharmacological Stimulation and Inhibition:

-

Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.

-

Forskolin (B1673556) (a cAMP agonist) is added to both chambers to activate CFTR.

-

A CFTR potentiator (e.g., deutivacaftor or genistein) is added to the apical chamber to maximize channel gating.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated as a measure of CFTR-mediated chloride secretion.

Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by vanzacaftor is the cellular protein quality control system involved in the biogenesis of CFTR. By acting as a pharmacological chaperone, vanzacaftor aids in the proper folding of the F508del-CFTR protein, allowing it to navigate the complex trafficking machinery from the ER to the Golgi apparatus and ultimately to the plasma membrane.

Conclusion

The preclinical and in vitro data for vanzacaftor provide a strong foundation for its clinical use in the treatment of cystic fibrosis. Through its mechanism as a CFTR corrector, vanzacaftor, in combination with tezacaftor and deutivacaftor, effectively rescues the processing and function of the F508del-CFTR protein in relevant cellular models. The significant increase in mature CFTR protein and the restoration of chloride transport observed in these studies underscore the potential of this triple-combination therapy to address the underlying molecular defect in a majority of individuals with CF. Further publication of detailed quantitative preclinical data will continue to enhance our understanding of vanzacaftor's pharmacological profile.

References

- 1. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

The Dawn of a New Era in Cystic Fibrosis Treatment: A Technical Guide to the Discovery and Chemical Synthesis of Vanzacaftor

For Immediate Release

BOSTON – (December 15, 2025) – This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and chemical synthesis of Vanzacaftor, a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. As a key component of the triple-combination therapy Alyftrek™ (Vanzacaftor/Tezacaftor/Deutivacaftor), Vanzacaftor represents a significant advancement in the treatment of cystic fibrosis (CF), a life-shortening genetic disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the foundational science and clinical data supporting this next-generation therapy.

Introduction: Addressing the Root Cause of Cystic Fibrosis

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for transporting chloride ions across the cell membrane. Its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.[1][2] Vanzacaftor is a small molecule corrector designed to address the underlying defect in the CFTR protein, specifically in individuals with at least one F508del mutation, the most common CF-causing mutation.[2]

Vanzacaftor is a component of a once-daily oral therapy that works in concert with two other CFTR modulators: Tezacaftor, another CFTR corrector, and Deutivacaftor, a CFTR potentiator.[3][4] This triple combination, known as the "vanza triple," has demonstrated significant efficacy in clinical trials, setting a new standard for CFTR protein function restoration.[5]

Mechanism of Action: A Triple-Combination Approach

The therapeutic strategy of Alyftrek™ involves a synergistic interaction between its three components to rescue the function of the mutated CFTR protein.

-

Vanzacaftor and Tezacaftor (Correctors): These two molecules act as chaperones, binding to distinct sites on the misfolded CFTR protein.[3][6] This binding facilitates the correct folding of the protein and its subsequent trafficking to the cell surface, thereby increasing the quantity of functional CFTR channels on the cell membrane.[4][7] Vanzacaftor is a novel molecule with a different chemical structure than previous correctors like elexacaftor.[3]

-

Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, Deutivacaftor, a deuterated form of Ivacaftor with a longer half-life, enhances the channel's opening probability (gating).[3][4][6] This potentiation allows for a greater flow of chloride ions, leading to improved hydration of the airway surface and thinning of the mucus.[4]

The combined action of two correctors and a potentiator results in a more robust restoration of CFTR function than can be achieved with single or dual-modulator therapies.[7]

Clinical Efficacy: Phase 3 Trial Data

The efficacy and safety of the Vanzacaftor triple combination have been evaluated in a comprehensive Phase 3 program, including the SKYLINE 102, SKYLINE 103, and RIDGELINE 105 trials. These studies have demonstrated that the Vanzacaftor regimen is non-inferior to the current standard of care, Trikafta® (elexacaftor/tezacaftor/ivacaftor), in improving lung function and superior in reducing sweat chloride levels, a key biomarker of CFTR function.[5]

SKYLINE 102 & 103 Trials (Ages 12 and Older)

These two randomized, double-blind, active-controlled trials evaluated the Vanzacaftor triple combination against Trikafta® in patients aged 12 years and older.[8]

Table 1: Key Efficacy Endpoints from SKYLINE 102 & 103 Trials

| Endpoint | Vanzacaftor Triple Combination | Trikafta® | p-value |

| Absolute Change from Baseline in ppFEV₁ at Week 24 | |||

| SKYLINE 102 | +0.2 | - | <0.0001 (non-inferiority) |

| SKYLINE 103 | +0.2 | - | <0.0001 (non-inferiority) |

| Proportion of Patients with Sweat Chloride <60 mmol/L at Week 24 (Pooled Data) | 86% | 77% | <0.0001 (superiority) |

| Proportion of Patients with Sweat Chloride <30 mmol/L at Week 24 (Pooled Data) | 31% | 23% | <0.0001 (superiority) |

ppFEV₁: percent predicted forced expiratory volume in one second. Data sourced from Vertex Pharmaceuticals press release, February 5, 2024.

RIDGELINE 105 Trial (Ages 6 to 11)

This single-arm, open-label study assessed the safety and efficacy of the Vanzacaftor triple combination in children aged 6 to 11.[1][9][10]

Table 2: Key Efficacy Endpoints from RIDGELINE 105 Trial

| Endpoint | Result |

| Absolute Change in Sweat Chloride from Baseline at Week 24 | -8.6 mmol/L |

| Proportion of Patients with Sweat Chloride <60 mmol/L at Week 24 | 95% |

| Proportion of Patients with Sweat Chloride <30 mmol/L at Week 24 | 53% |

Baseline was established after a 4-week run-in with Trikafta®. Data sourced from Vertex Pharmaceuticals press release, February 5, 2024, and European Cystic Fibrosis Society.[1][5][9]

Chemical Synthesis of a Vanzacaftor Analogue

While the precise synthetic route for Vanzacaftor is proprietary to Vertex Pharmaceuticals, a detailed synthesis of a deuterated analogue has been made publicly available.[11] This multi-step synthesis provides a representative example of the chemical methodology likely employed in the production of this complex molecule. The following protocol outlines the key steps in the synthesis of a deuterated Vanzacaftor analogue.

Experimental Protocol: Synthesis of a Deuterated Vanzacaftor Analogue

Step 1: Sulfonylation

To a stirred solution of (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-20-hydroxy-12,12-dimethyl-2λ⁶-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.1¹¹,¹⁴.0⁵,¹⁰]tetracosa-1(23),5,7,9,19,21-hexaene-2,2,4-trione (0.2367 mmol) in anhydrous dichloromethane (B109758) (3.0 mL) is added 4-methylbenzenesulfonyl chloride (0.3042 mmol), triethylamine (B128534) (0.5740 mmol), and a catalytic amount of N,N-dimethylpyridin-4-amine (0.08185 mmol). The reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The resulting residue is purified by silica (B1680970) gel column chromatography to yield the tosylated intermediate.[11]

Step 2: Deuteration

A solution of the tosylated intermediate (0.1523 mmol) in dry N,N-dimethylformamide (1 mL) is purged with nitrogen for 5 minutes. Dichloronickel;triphenyl-phosphane (0.04586 mmol) and tricyclohexylphosphane (0.1212 mmol) are added, and the resulting solution is stirred for 5 minutes under a nitrogen atmosphere. Tetradeuterioboranuide (sodium salt) (2.079 mmol) is added in one portion, and the mixture is stirred at room temperature for 1 hour.[11]

Step 3: Purification

The reaction mixture is quenched with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The residue is dissolved in dimethyl sulfoxide, filtered, and purified by reverse-phase HPLC-MS to afford the final deuterated Vanzacaftor analogue as a white solid.[11]

Conclusion

Vanzacaftor, as part of the triple-combination therapy Alyftrek™, represents a significant milestone in the field of cystic fibrosis treatment. Its discovery and development underscore the power of a targeted therapeutic approach that addresses the fundamental molecular defect of the disease. The robust clinical trial data demonstrates its potential to further improve clinical outcomes for a broad population of individuals with cystic fibrosis. The innovative chemical synthesis of Vanzacaftor and its analogues highlights the advancements in medicinal chemistry that have made such complex therapeutic agents possible. This technical guide provides a foundational understanding of Vanzacaftor for the scientific community, with the aim of fostering further research and development in the quest to find a cure for cystic fibrosis.

References

- 1. Vertex Announces Positive Results From Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 2. What is Vanzacaftor used for? [synapse.patsnap.com]

- 3. alyftrekhcp.com [alyftrekhcp.com]

- 4. youtube.com [youtube.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. How does ALYFTREK® (vanzacaftor/tezacaftor/deutivacaftor) work? [alyftrek.com]

- 7. Vanzacaftor|CFTR Corrector for Research [benchchem.com]

- 8. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cysticfibrosis.org.uk [cysticfibrosis.org.uk]

- 10. Vanzacaftor-tezacaftor-deutivacaftor for children aged 6-11 years with cystic fibrosis (RIDGELINE Trial VX21-121-105): an analysis from a single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Vanzacaftor's Interaction with the CFTR Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites of Vanzacaftor on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Vanzacaftor is a next-generation CFTR corrector that, as part of a triple-combination therapy, significantly improves the processing and function of the F508del-CFTR mutant protein, the most common cause of cystic fibrosis. While direct structural evidence for Vanzacaftor's binding is not yet publicly available, a wealth of data from its structural similarity to Elexacaftor and extensive preclinical studies allows for a detailed model of its interaction with CFTR.

Putative Vanzacaftor Binding Site on the First Nucleotide-Binding Domain (NBD1)

Vanzacaftor is classified as a Type III CFTR corrector, acting to stabilize the first nucleotide-binding domain (NBD1) of the CFTR protein.[1] Its binding is believed to be allosteric, influencing the conformation and stability of NBD1 to overcome the folding defect caused by the F508del mutation.[2] This proposed binding site is analogous to that of Elexacaftor, another Type III corrector. Analysis of the cryo-electron microscopy (cryo-EM) structure of the Elexacaftor-bound ΔF508-CFTR protein (PDB ID: 8EIO) provides a strong model for the putative Vanzacaftor binding pocket.[3][4]

This binding pocket is a hydrophobic cleft located at the interface of the NBD1 and the transmembrane domains (TMDs). The interaction is thought to stabilize the NBD1 domain, facilitating its proper assembly with other domains of the CFTR protein, a critical step that is impaired by the F508del mutation.[2][5]

Putative Interacting Residues in the Vanzacaftor Binding Pocket (modeled on Elexacaftor):

Based on the Elexacaftor-bound CFTR structure (PDB: 8EIO), the following residues are hypothesized to be key for Vanzacaftor binding:

-

NBD1: Residues within this domain are likely to form the core of the binding site.

-

Transmembrane Helices (TMs): Portions of adjacent TMs contribute to forming the binding pocket. Specifically, TM helices from both the first and second membrane-spanning domains (MSD1 and MSD2) are in proximity.

Synergistic Correction through Dual Binding Sites

Vanzacaftor is administered as part of a triple combination therapy that includes Tezacaftor, a Type I corrector.[1] These two correctors bind to distinct sites on the CFTR protein, resulting in a synergistic effect on the correction of F508del-CFTR.[2][6]

-

Vanzacaftor (Type III Corrector): Binds to and stabilizes the NBD1 domain.[2][6]

-

Tezacaftor (Type I Corrector): Binds to the first membrane-spanning domain (MSD1 ), specifically within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, and 6.[4]

This dual-site binding provides a more comprehensive correction of the F508del-CFTR folding defect than either agent could achieve alone.[2]

Quantitative Data on Vanzacaftor Efficacy

The following table summarizes preclinical data on the efficacy of Vanzacaftor in correcting the F508del-CFTR mutation.

| Parameter | Assay | Cell Type | Result | Reference |

| F508del-CFTR Maturation | Western Blot | Human Bronchial Epithelial (HBE) Cells | Vanzacaftor demonstrates greater potency and efficacy in enhancing the maturation of F508del-CFTR protein (increasing the mature C-band) compared to Elexacaftor. | [7] |

| F508del-CFTR Function | Ussing Chamber | HBE Cells | Similar improvements in F508del-CFTR channel activity (chloride transport) were observed for Vanzacaftor and Elexacaftor. | [7] |

| F508del-CFTR Correction (in combination) | Ussing Chamber | CFBE41o- cells | In combination with Tezacaftor, Vanzacaftor (VX-121) shows a significant increase in CFTR-mediated chloride current. | [8] |

| Off-Target Effect | Patch Clamp | HEK cells | (R)-Vanzacaftor (the inactive enantiomer for CFTR correction) potentiates BKCa channel activity. (S)-Vanzacaftor also shows this off-target effect. | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Western Blotting for CFTR Maturation Analysis

This assay is used to assess the ability of a corrector to rescue the processing of F508del-CFTR from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).

Protocol:

-

Cell Culture: Plate human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) and culture until confluent.

-

Treatment: Treat cells with varying concentrations of Vanzacaftor for 24-48 hours.

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein lysate on a 6-8% SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for CFTR.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

-

Analysis: Quantify the intensity of Band B and Band C using densitometry software and calculate the C/B ratio to assess maturation.

Ussing Chamber Assay for CFTR Function

This assay measures CFTR-mediated ion transport across a polarized epithelial cell monolayer, providing a functional readout of corrector efficacy.

Protocol:

-

Cell Culture: Seed epithelial cells expressing F508del-CFTR onto permeable supports and culture to form a polarized monolayer.

-

Treatment: Incubate cells with Vanzacaftor for 24-48 hours.

-

Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers.

-

Equilibration: Fill both chambers with physiological saline, maintain at 37°C, and allow the system to equilibrate.

-

Measurement:

-

Measure the baseline short-circuit current (Isc).

-

Add amiloride to the apical chamber to block ENaC channels.

-

Add a cAMP agonist (e.g., forskolin) to stimulate CFTR activity and measure the increase in Isc.

-

Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the current is CFTR-mediated.

-

-

Analysis: The magnitude of the forskolin-stimulated, CFTR-inhibitor-sensitive Isc reflects the functional correction of F508del-CFTR.

Site-Directed Mutagenesis for Binding Site Validation

This technique is used to introduce point mutations in the CFTR gene at residues hypothesized to be part of the Vanzacaftor binding pocket. A loss of Vanzacaftor's corrective effect upon mutation of a specific residue would strongly suggest its involvement in binding.

Protocol:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation at a specific residue within the putative NBD1 binding site.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the F508del-CFTR expression plasmid as a template and the mutagenic primers.

-

Template Digestion: Digest the PCR reaction with DpnI endonuclease to selectively remove the methylated, non-mutated parental DNA template.

-

Transformation: Transform competent E. coli with the mutated plasmid DNA.

-

Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Expression and Functional Analysis: Transfect mammalian cells with the confirmed mutant F508del-CFTR construct.

-

Evaluate Corrector Efficacy: Treat the cells with Vanzacaftor and assess the level of CFTR maturation by Western blotting and CFTR function by Ussing chamber assay.

-

Data Interpretation: A significant reduction or loss of Vanzacaftor's corrective effect in a specific mutant compared to the non-mutated F508del-CFTR indicates that the mutated residue is crucial for Vanzacaftor's binding and/or mechanism of action.

References

- 1. m.youtube.com [m.youtube.com]

- 2. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 3. rcsb.org [rcsb.org]

- 4. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (R)-vanzacaftor potentiates BKCa channels in the absence of CFTR correction or potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular and Cellular Effects of Vanzacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanzacaftor (VX-121) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is a key component of the triple-combination therapy, Alyftrek®, which also includes tezacaftor (B612225) and deutivacaftor. This therapy is indicated for the treatment of cystic fibrosis (CF) in patients with at least one F508del mutation or other responsive mutations in the CFTR gene.[1] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that is responsible for regulating chloride and water transport across cell membranes.[2] The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.[2] Vanzacaftor, in combination with tezacaftor and deutivacaftor, aims to address this primary defect by restoring the quantity and function of the CFTR protein at the cell surface.[3][4] This technical guide provides an in-depth overview of the molecular and cellular effects of Vanzacaftor, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Molecular Mechanism of Action

Vanzacaftor functions as a CFTR corrector, specifically designed to address the protein folding and trafficking defects caused by mutations like F508del.[2][5] It acts synergistically with tezacaftor, another CFTR corrector, to enhance the amount of functional CFTR protein at the cell surface.[3]

-

Vanzacaftor and Tezacaftor: A Dual Corrector Approach: Vanzacaftor and tezacaftor bind to different, distinct sites on the CFTR protein.[3] This dual-binding mechanism leads to an additive effect on the correction of the misfolded F508del-CFTR protein.[5] By stabilizing the protein's conformation, they facilitate its proper processing within the endoplasmic reticulum and subsequent trafficking to the plasma membrane.[5]

-

Deutivacaftor: The Potentiator: Once the corrected CFTR protein is at the cell surface, deutivacaftor, a CFTR potentiator, increases the channel's open probability (gating).[3] This allows for an increased flow of chloride ions across the cell membrane, thereby restoring a critical cellular function that is deficient in CF. The inclusion of deutivacaftor, a deuterated form of ivacaftor, extends the drug's half-life, allowing for once-daily dosing.[3]

The combined action of these three molecules—two correctors and a potentiator—results in a significant restoration of CFTR function, leading to improved ion and water transport.[4] This, in turn, helps to thin the thick, sticky mucus characteristic of cystic fibrosis.[4]

Quantitative In Vitro and Clinical Data

The efficacy of Vanzacaftor in the triple combination therapy has been demonstrated in both preclinical and clinical studies. While specific preclinical EC50 values for Vanzacaftor are not widely published, the clinical trial data from the SKYLINE and RIDGELINE studies provide robust quantitative evidence of its effects.

Clinical Efficacy in Patients Aged 12 Years and Older (SKYLINE Trials)

The SKYLINE 102 and 103 trials were randomized, double-blind, active-controlled studies comparing the Vanzacaftor triple therapy to the established triple therapy, Trikafta® (elexacaftor/tezacaftor/ivacaftor).[2]

| Parameter | Vanzacaftor Triple Therapy Group | Elexacaftor (B607289)/Tezacaftor/Ivacaftor Group | Treatment Difference | p-value |

| Absolute change in ppFEV1 from baseline (Trial 102) | 0.5 percentage points (SE 0.3) | 0.3 percentage points (SE 0.3) | 0.2 percentage points (95% CI -0.7 to 1.1) | <0.0001 (non-inferiority) |

| Absolute change in ppFEV1 from baseline (Trial 103) | 0.2 percentage points (SE 0.3) | 0.0 percentage points (SE 0.2) | 0.2 percentage points (95% CI -0.5 to 0.9) | <0.0001 (non-inferiority) |

| Proportion of patients with Sweat Chloride <60 mmol/L (pooled) | 86% | 77% | Odds Ratio: 2.21 (95% CI: 1.55, 3.15) | <0.0001 (superiority) |

| Proportion of patients with Sweat Chloride <30 mmol/L (pooled) | 31% | 23% | Odds Ratio: 2.87 (95% CI: 2.00, 4.12) | <0.0001 (superiority) |

Table 1: Summary of Efficacy Data from the SKYLINE Trials.[2][3]

Clinical Efficacy in Children Aged 6 to 11 Years (RIDGELINE Trial)

The RIDGELINE 105 study was a single-arm, open-label trial evaluating the safety and efficacy of the Vanzacaftor triple therapy in children.[3][4]

| Parameter | Baseline (on Trikafta®) | Change with Vanzacaftor Triple Therapy | Outcome |

| Mean Sweat Chloride | 40.4 mmol/L | -8.6 mmol/L (95% CI: -11.0, -6.3) | Statistically significant reduction |

| Proportion of patients with Sweat Chloride <60 mmol/L | N/A | N/A | 95% of children |

| Proportion of patients with Sweat Chloride <30 mmol/L | N/A | N/A | 53% of children |

| Absolute change in ppFEV1 from baseline | 99.7 | 0.0 (95% CI: -2.0, 1.9) | Maintained lung function |

Table 2: Summary of Efficacy Data from the RIDGELINE Trial.[3][4]

Downstream Cellular Effects

The restoration of CFTR function by Vanzacaftor-based therapy initiates a cascade of downstream cellular events that contribute to the overall therapeutic benefit.

-

Normalization of Airway Surface Liquid (ASL) Hydration: In CF airways, dysfunctional CFTR leads to dehydration of the ASL due to impaired chloride and bicarbonate secretion and hyperabsorption of sodium via the epithelial sodium channel (ENaC).[6] By restoring CFTR-mediated anion secretion, Vanzacaftor therapy helps to rehydrate the ASL, which is crucial for proper mucociliary clearance.[6]

-

Reduction in Mucus Viscosity: The increased hydration of the ASL leads to a reduction in the viscosity of the thick, sticky mucus that characterizes CF lung disease.[7] This facilitates the clearance of mucus from the airways, reducing the risk of obstruction and infection.

-

Modulation of Inflammatory Pathways: The chronic inflammation in CF airways is driven by a cycle of mucus obstruction, infection, and an exaggerated inflammatory response. By addressing the root cause of mucus obstruction, CFTR modulators like Vanzacaftor can help to break this cycle. Studies on highly effective CFTR modulators have shown a reduction in inflammatory markers.[8]

-

Potential Impact on Intracellular Calcium Signaling and the Unfolded Protein Response (UPR): While direct studies on Vanzacaftor are limited, research on other CFTR correctors suggests potential off-target effects on intracellular calcium mobilization.[9] Additionally, the accumulation of misfolded F508del-CFTR in the endoplasmic reticulum can trigger the unfolded protein response (UPR), a cellular stress response.[10] By correcting the folding of F508del-CFTR, Vanzacaftor likely helps to alleviate this ER stress.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular and cellular effects of CFTR modulators like Vanzacaftor.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[11]

Objective: To quantify the effect of Vanzacaftor on CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells or other relevant cell models.

Methodology:

-

Cell Culture: Culture primary HBE cells from CF patients (homozygous for F508del mutation) on permeable supports until a confluent and polarized monolayer is formed.

-

Corrector Incubation: Treat the HBE cell monolayers with Vanzacaftor (and Tezacaftor) at desired concentrations for 24-48 hours to allow for CFTR correction.

-

Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments, which are filled with a physiological Ringer's solution and maintained at 37°C.

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.

-

Add amiloride (B1667095) to the apical chamber to block ENaC and isolate chloride currents.

-

Add a CFTR agonist, such as forskolin (B1673556) (to increase intracellular cAMP), to both chambers to activate CFTR.

-

Add a CFTR potentiator, like deutivacaftor, to the apical chamber to maximize channel gating.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to determine the CFTR-dependent Isc.

-

-

Data Analysis: The magnitude of the CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.

Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay is a functional screen to assess CFTR activity in 3D organoid cultures.[9]

Objective: To measure the Vanzacaftor-mediated rescue of CFTR function in intestinal or airway organoids derived from CF patients.

Methodology:

-

Organoid Culture: Culture intestinal or airway organoids from CF patient-derived stem cells in a basement membrane matrix.

-

Corrector Treatment: Treat the organoids with Vanzacaftor (and Tezacaftor) for 24-48 hours.

-

Assay Preparation: Plate the treated organoids in a 96-well plate.

-

Forskolin Stimulation: Add forskolin to the culture medium to activate CFTR.

-

Imaging: Acquire brightfield or confocal images of the organoids at baseline (time 0) and at regular intervals after forskolin addition.

-

Data Analysis: Quantify the change in organoid area or volume over time. Swelling indicates functional CFTR, as the efflux of chloride ions into the lumen drives water influx via osmosis. The area under the curve (AUC) of the swelling response is often used as a measure of CFTR function.[9]

Western Blot for CFTR Maturation

Western blotting is used to assess the expression and maturation of the CFTR protein.[12]

Objective: To determine the effect of Vanzacaftor on the maturation of F508del-CFTR, as indicated by a shift from the core-glycosylated (Band B) to the complex-glycosylated (Band C) form.

Methodology:

-

Cell Culture and Treatment: Culture cells expressing F508del-CFTR (e.g., CFBE41o-) and treat with Vanzacaftor (and Tezacaftor) for 24-48 hours.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CFTR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the intensity of Band B (immature, ~150-160 kDa) and Band C (mature, ~170-180 kDa). An increase in the Band C to Band B ratio indicates enhanced CFTR maturation.[13]

References

- 1. cff.org [cff.org]

- 2. What is Vanzacaftor used for? [synapse.patsnap.com]

- 3. alyftrekhcp.com [alyftrekhcp.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different CFTR modulator combinations downregulate inflammation differently in cystic fibrosis | eLife [elifesciences.org]

- 9. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Unfolded Protein Response by ΔF508 CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Vanzacaftor/tezacaftor/deutivacaftor used for? [synapse.patsnap.com]

- 12. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Vanzacaftor in animal models

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vanzacaftor (VX-121)

Vanzacaftor (VX-121) is a novel, orally active corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It is a key component of a triple-combination therapy, alongside Tezacaftor and Deutivacaftor, developed by Vertex Pharmaceuticals for the treatment of cystic fibrosis (CF).[1][2] This next-generation CFTR modulator regimen aims to provide a more effective treatment for a broader population of individuals with CF.[4][5][6] Vanzacaftor's role is to improve the processing and trafficking of mutant CFTR protein to the cell surface, thereby increasing the quantity of functional protein.[1][2][3]

Mechanism of Action: A Synergistic Correction

Cystic fibrosis is caused by mutations in the CFTR gene that lead to a dysfunctional or absent CFTR protein, a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.

Vanzacaftor acts as a CFTR corrector . It binds to the misfolded CFTR protein and facilitates its proper folding, allowing it to traffic to the cell membrane. In the triple-combination therapy, Vanzacaftor works synergistically with Tezacaftor, another corrector that binds to a different site on the CFTR protein. This dual-corrector approach enhances the amount of CFTR protein that reaches the cell surface. Once at the surface, a CFTR potentiator, Deutivacaftor (a deuterated form of Ivacaftor), increases the channel's opening probability, leading to enhanced chloride and bicarbonate transport.

Preclinical Pharmacokinetics and Pharmacodynamics: A Data Gap

A comprehensive review of publicly available scientific literature, conference proceedings, and patent databases reveals a lack of specific quantitative data on the pharmacokinetics (PK) and pharmacodynamics (PD) of Vanzacaftor in animal models. While nonclinical studies in various species are a standard part of the drug development process to support clinical trials, the detailed results of these studies for Vanzacaftor have not been publicly disclosed by the manufacturer.

Typically, preclinical PK/PD studies for a CFTR modulator would involve:

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in various animal species (e.g., mice, rats, dogs). Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), bioavailability, and half-life would be determined.

-

Pharmacodynamic Studies: Evaluating the efficacy of the drug in animal models of cystic fibrosis, such as mice with CFTR mutations. The primary endpoint is often the restoration of CFTR function, which can be measured by techniques like nasal potential difference or intestinal short-circuit current measurements.

While specific data for Vanzacaftor is unavailable, the following sections provide illustrative examples of the types of data and experimental protocols that would be generated in such studies.

Illustrative Experimental Protocols

The following are hypothetical, yet representative, protocols for preclinical evaluation of a CFTR corrector like Vanzacaftor.

In Vivo Pharmacokinetic Study in Rats (Illustrative Example)

-

Animals: Male Sprague-Dawley rats (n=6 per group).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Intravenous (IV) group: Vanzacaftor administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) group: Vanzacaftor administered by oral gavage (e.g., 10 mg/kg).

-

-

Sample Collection: Blood samples (approximately 0.2 mL) collected from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Analysis: Plasma concentrations of Vanzacaftor determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) calculated using non-compartmental analysis. Oral bioavailability is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

In Vivo Pharmacodynamic Study in F508del-CFTR Mice (Illustrative Example)

-

Animals: Homozygous F508del-CFTR mice and wild-type littermate controls.

-

Drug Administration: Vanzacaftor administered orally once daily for a specified period (e.g., 7 days) at various dose levels.

-

Efficacy Endpoint: Measurement of nasal potential difference (NPD).

-

Mice are anesthetized, and a fine catheter is inserted into the nasal cavity.

-

The nasal epithelium is perfused with a series of solutions to measure baseline potential difference, response to a sodium channel blocker (amiloride), and chloride transport in a low-chloride environment with stimulation by a cyclic AMP agonist (forskolin).

-

A significant increase in the forskolin-stimulated chloride secretion in treated F508del mice compared to vehicle-treated controls would indicate restoration of CFTR function.

-

-

Data Analysis: Comparison of NPD measurements between treatment groups and wild-type controls.

Summary of Available Pharmacokinetic Information

While preclinical animal data is not publicly available, some information regarding the human pharmacokinetics of Vanzacaftor has been disclosed:

-

Metabolism: Vanzacaftor is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.

-

Half-life: The effective half-life of Vanzacaftor in humans is approximately 92.8 hours.

Illustrative Data Tables

The following tables are examples of how quantitative data from preclinical studies would be presented. Note: The data in these tables are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of Vanzacaftor in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.25 | 2.0 |

| AUC (0-inf) (ng*h/mL) | 4500 | 18000 |

| Half-life (h) | 6.5 | 7.0 |

| Clearance (L/h/kg) | 0.22 | - |

| Volume of Distribution (L/kg) | 2.1 | - |

| Oral Bioavailability (%) | - | 40 |

Table 2: Hypothetical Pharmacodynamic Efficacy of Vanzacaftor in F508del-CFTR Mice (Nasal Potential Difference)

| Treatment Group | Change in Forskolin-Stimulated Potential Difference (mV) |

| Wild-Type Control | -15.2 ± 2.1 |

| F508del Vehicle Control | -1.5 ± 0.8 |

| Vanzacaftor (3 mg/kg) | -5.8 ± 1.2 |

| Vanzacaftor (10 mg/kg) | -9.7 ± 1.8 |

| Vanzacaftor (30 mg/kg) | -12.1 ± 2.0 |

Conclusion

Vanzacaftor is a promising new CFTR corrector that, as part of a triple-combination therapy, has the potential to significantly improve the treatment of cystic fibrosis. While detailed preclinical pharmacokinetic and pharmacodynamic data in animal models are not currently in the public domain, the established mechanism of action and the progression to late-stage clinical trials underscore its therapeutic potential. The illustrative protocols and data tables provided in this guide offer a framework for understanding the types of preclinical studies that have likely been conducted to support the clinical development of Vanzacaftor. As with any new therapeutic agent, the full preclinical data package will likely be made available in regulatory submissions and subsequent scientific publications.

References

- 1. Vanzacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. ⦠[clinicaltrials.vrtx.com]

- 4. Vertex Announces Positive Results From Pivotal Trials of Vanzacaftor/Tezacaftor/Deutivacaftor, Next-In-Class Triple Combination Treatment for Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Vertex feels no pain in new, head-to-head CF data | BioWorld [bioworld.com]

Vanzacaftor's Role in Correcting CFTR Protein Trafficking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, resulting in impaired ion transport across epithelial cell membranes. The most common mutation, F508del, leads to the premature degradation of the CFTR protein and its failure to traffic to the cell surface. Vanzacaftor is a novel CFTR corrector molecule that, as part of a triple combination therapy with tezacaftor (B612225) and deutivacaftor (B606829), has demonstrated significant efficacy in restoring CFTR function. This technical guide provides a comprehensive overview of vanzacaftor's mechanism of action, its specific role in correcting CFTR protein trafficking, and the experimental methodologies used to evaluate its efficacy.

Introduction to Vanzacaftor and the Triple Combination Therapy

Vanzacaftor (VX-121) is a key component of the triple combination therapy ALYFTREK®, which also includes tezacaftor (a CFTR corrector) and deutivacaftor (a CFTR potentiator). This combination therapy is designed to address the underlying molecular defect in CF by increasing the quantity and function of the CFTR protein at the cell surface[1].

-

Vanzacaftor (Corrector): Facilitates the proper folding and processing of the mutant CFTR protein, aiding its trafficking from the endoplasmic reticulum (ER) to the cell membrane[2][3].

-

Tezacaftor (Corrector): Works synergistically with vanzacaftor to enhance the correction of CFTR protein trafficking. It binds to a different site on the CFTR protein than vanzacaftor, providing an additive effect[4].

-

Deutivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, deutivacaftor increases the channel's open probability, thereby augmenting the flow of chloride ions[2][4].

Mechanism of Action: Correcting CFTR Protein Trafficking

The majority of CF-causing mutations, including F508del, result in the misfolding of the CFTR protein within the ER. The cell's quality control machinery recognizes these misfolded proteins and targets them for degradation via the proteasome, preventing them from reaching the cell surface[5]. Vanzacaftor and tezacaftor act as pharmacological chaperones to rescue this trafficking defect.

Synergistic Correction by Vanzacaftor and Tezacaftor

Vanzacaftor and tezacaftor bind to distinct sites on the CFTR protein to facilitate its correct folding. Tezacaftor is classified as a Type I corrector and is understood to bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains. While the precise binding site of vanzacaftor is still under investigation, it is known to be distinct from that of tezacaftor and is thought to be on the NBD1 domain[4]. This dual-site binding provides a more comprehensive correction of the protein's conformation, allowing it to bypass the ER's quality control checkpoints and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane[4].

References

- 1. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chaperone-Independent Peripheral Quality Control of CFTR by RFFL E3 Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Vanzacaftor-CFTR Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is prematurely degraded by the cellular quality control machinery, leading to a significant reduction in its presence at the cell surface. Vanzacaftor (VX-121) is a next-generation CFTR corrector developed by Vertex Pharmaceuticals. It is a key component of a once-daily triple-combination therapy, ALYFTREK®, which also includes Tezacaftor (a CFTR corrector with a distinct binding site) and Deutivacaftor (a CFTR potentiator). This technical guide provides an in-depth analysis of the structural and functional interactions between Vanzacaftor and the CFTR protein, with a focus on the F508del mutant.

Mechanism of Action

(S)-Vanzacaftor, the active enantiomer, functions as a CFTR corrector. It directly binds to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus to the plasma membrane.[1] This action increases the density of functional CFTR channels on the cell surface. Tezacaftor, another corrector in the triple combination, binds to a different site on CFTR, providing an additive effect in rescuing the protein.[1] Once at the cell surface, the potentiator, Deutivacaftor, increases the channel's open probability, thereby restoring chloride and bicarbonate transport.

While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of Vanzacaftor bound to F508del-CFTR has not yet been publicly released, computational modeling and data from structurally similar correctors suggest that Vanzacaftor, as a Type III corrector, likely binds to an allosteric site on the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein.[2] This binding is thought to stabilize the NBD1 domain, a critical step that is compromised by the F508del mutation and is essential for the proper assembly of CFTR's domains.[2]

Quantitative Data Summary

The efficacy of Vanzacaftor, as part of a triple combination therapy, has been demonstrated in preclinical and clinical studies. The following tables summarize key quantitative data.

| Preclinical Efficacy of Vanzacaftor | ||

| Parameter | (S)-Vanzacaftor | Notes |

| F508del-CFTR Maturation | Greater potency and efficacy compared to Elexacaftor in in-vitro studies.[3] | Measured by the increase in the mature, complex-glycosylated (Band C) form of CFTR on Western blots. |

| F508del-CFTR Channel Activity | Similar improvement in channel function compared to Elexacaftor.[3] | Assessed by measuring chloride transport in primary human bronchial epithelial (HBE) cells. |

| Clinical Efficacy of Vanzacaftor Triple Combination Therapy (SKYLINE 102 & 103 Trials) | |

| Parameter | Result |

| Improvement in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) | Non-inferior to Trikafta® (elexacaftor/tezacaftor/ivacaftor).[4][5] |

| Reduction in Sweat Chloride (SwCl) Concentration | Superior to Trikafta®.[4][5] |

| Patients with SwCl < 60 mmol/L (Diagnostic Threshold) | 86% with Vanzacaftor triple vs. 77% with Trikafta®.[4] |

| Patients with SwCl < 30 mmol/L (Carrier Level) | 31% with Vanzacaftor triple vs. 23% with Trikafta®.[4] |

| Off-Target Activity of Vanzacaftor Enantiomers | ||

| Compound | Off-Target | Functional Effect |

| (R)-Vanzacaftor | BKCa Channel | Potentiates BKCa channel activity.[6] |

| (S)-Vanzacaftor | BKCa Channel | Potentiates BKCa channel activity.[6] |

Experimental Protocols

Western Blot Analysis of CFTR Maturation

This protocol is used to assess the efficacy of Vanzacaftor in correcting the processing and trafficking of F508del-CFTR by quantifying the mature (Band C) form of the protein.

a. Cell Culture and Treatment:

-

Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR on permeable supports until a confluent monolayer is formed.

-

Treat the cells with the Vanzacaftor-containing compound combination (e.g., Vanzacaftor/Tezacaftor/Deutivacaftor) or vehicle control (DMSO) in the culture medium for 24-48 hours at 37°C.

b. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-15% gradient gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Quantify the intensity of Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated) using densitometry software. The ratio of Band C to Band B is used to determine the maturation efficiency.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures the net ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

a. Cell Culture:

-

Culture primary HBE cells from CF patients homozygous for the F508del mutation on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

b. Corrector Incubation:

-

Incubate the cells with the Vanzacaftor-containing combination or vehicle control for 24-48 hours.

c. Ussing Chamber Setup:

-

Mount the permeable support in an Ussing chamber system.

-

Fill both the apical and basolateral chambers with a physiological Ringer's solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Clamp the voltage across the epithelium to 0 mV and record the baseline short-circuit current (Isc).

d. Measurement of CFTR-Mediated Isc:

-

Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.

-

Add a cAMP agonist (e.g., forskolin) to both chambers to activate CFTR.

-

Add a CFTR potentiator (e.g., Deutivacaftor or Ivacaftor) to the apical chamber to maximize channel activity.

-

Record the peak Isc response.

-

Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-mediated.

e. Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to the CFTR activator and inhibitor.

-

Compare the ΔIsc in corrector-treated cells to that in vehicle-treated cells to determine the functional rescue of CFTR.

Patch-Clamp Electrophysiology for Single-Channel Recordings

This technique allows for the direct measurement of the activity of individual CFTR channels.

a. Cell Preparation:

-

Use a cell line expressing F508del-CFTR that has been treated with the Vanzacaftor-containing combination to promote trafficking of CFTR to the cell surface.

b. Recording Configuration:

-

Use the excised inside-out patch-clamp configuration to allow for the application of ATP and other regulatory molecules to the intracellular face of the membrane patch.

c. Recording Solutions:

-

Use a pipette solution containing a high concentration of a chloride salt (e.g., N-methyl-D-glucamine-Cl) and a bath solution also containing a chloride salt, with the addition of ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

d. Data Acquisition and Analysis:

-

Record single-channel currents using a patch-clamp amplifier.

-

Analyze the data to determine the single-channel conductance and open probability (Po).

-

Compare the Po of CFTR in cells treated with the corrector to that in untreated cells.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol outlines the general workflow for determining the high-resolution structure of the CFTR protein.

a. Protein Expression and Purification:

-

Express full-length human CFTR in a suitable expression system (e.g., mammalian or insect cells).

-

Solubilize the cell membranes using a mild detergent (e.g., Lauryl Maltose Neopentyl Glycol).

-

Purify the CFTR protein using affinity chromatography followed by size-exclusion chromatography.

b. Cryo-EM Grid Preparation:

-

Apply the purified CFTR sample to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

c. Data Collection:

-

Screen the frozen grids for areas with good ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images of the CFTR particles at various orientations using a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.

d. Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movie frames to correct for beam-induced movement.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick individual CFTR particles from the micrographs.

-

Perform 2D classification to sort the particles into different orientational classes and remove bad particles.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification to separate different conformational states of the protein.

-

Carry out 3D refinement of the particle set corresponding to the desired conformational state to obtain a high-resolution 3D density map.

e. Model Building and Refinement:

-

Build an atomic model of the CFTR protein into the cryo-EM density map.

-

Refine the atomic model against the experimental data.

Visualizations

Signaling and Processing Pathways

Experimental Workflows

Conclusion